molecular formula C7H13ClN4O2 B12066232 Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride CAS No. 31697-10-6

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride

Cat. No.: B12066232
CAS No.: 31697-10-6
M. Wt: 220.66 g/mol
InChI Key: MIVXLCHQGQNODO-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride typically involves the reaction of thiocarbohydrazide with ethyl 2-chloroacetoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: The reactants are mixed in a suitable solvent, such as ethanol.

    Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.

    Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various substituted pyrazoles and hydrazine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride stands out due to its hydrazino group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

31697-10-6

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)5-4(2)10-11-6(5)9-8;/h3,8H2,1-2H3,(H2,9,10,11);1H

InChI Key

MIVXLCHQGQNODO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NN)C.Cl

Origin of Product

United States

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